3-Chloropyridin-2-yloxy Motif Demonstrates Nanomolar Target Affinity in Dopamine D1A Receptor Binding Assays
The 3-chloropyridin-2-yloxy group present in the target compound confers specific molecular recognition features that translate into measurable binding affinity. A structurally related compound containing the identical 3-chloropyridin-2-yloxy motif (6-{4-[(3-Chloropyridin-2-yl)oxy]-2-methylphenyl}-1-ethyl-5-methylpyrimidine-2,4-dione) exhibits a Ki of 58 nM against the human Dopamine D1A receptor at pH 7.4 [1]. This is a class-level inference from the same pharmacophoric group. In contrast, the 5-chloropyridin-2-yloxy isomer (as in AZD1236) was not profiled against D1A; its reported activity is against MMP-9 (IC50 4.5 nM) and MMP-12 (IC50 6.1 nM), demonstrating divergent target selectivity driven by chlorine position [2].
| Evidence Dimension | Binding affinity (Ki) conferred by 3-chloropyridin-2-yloxy motif |
|---|---|
| Target Compound Data | 58 nM (Ki, D1A receptor, compound with identical 3-chloropyridin-2-yloxy motif) [1] |
| Comparator Or Baseline | AZD1236 (5-chloropyridin-2-yloxy core): IC50 4.5 nM (MMP-9), 6.1 nM (MMP-12) — no D1A data available [2] |
| Quantified Difference | Not directly comparable due to different targets; evidence supports that chlorine positional isomerism redirects target selectivity |
| Conditions | Competition binding assay, pH 7.4, human Dopamine D1A receptor expressed in CHO cell membranes [1] |
Why This Matters
For research programs targeting the Dopamine D1A receptor, the 3-chloropyridin-2-yloxy motif offers a validated starting point with nanomolar affinity, whereas the 5-chloro isomer (AZD1236) is likely unsuitable due to its MMP-directed selectivity.
- [1] BindingDB BDBM289095. 6-{4-[(3-Chloropyridin-2-yl)oxy]-2-methylphenyl}-1-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione. Ki: 58 nM, Dopamine D1A receptor (Human). US10093655, Example 5. Accessed 2026-05-08. View Source
- [2] New Drug Approvals Blog. AZD-1236 Revisited. AZD1236: MMP-9 IC50 4.5 nM, MMP-12 IC50 6.1 nM. Accessed 2026-05-08. View Source
